molecular formula C9H12O B1353314 (R)-1-(4-Methylphenyl)ethanol CAS No. 42070-92-8

(R)-1-(4-Methylphenyl)ethanol

Cat. No.: B1353314
CAS No.: 42070-92-8
M. Wt: 136.19 g/mol
InChI Key: JESIHYIJKKUWIS-MRVPVSSYSA-N
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Description

®-1-(4-Methylphenyl)ethanol is an organic compound with the molecular formula C9H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-(4-Methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-methylacetophenone using a chiral reducing agent. This method ensures the production of the ®-enantiomer with high enantiomeric excess. The reaction typically requires a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to achieve the desired stereochemistry.

Industrial Production Methods

In industrial settings, ®-1-(4-Methylphenyl)ethanol is often produced through catalytic hydrogenation of 4-methylacetophenone. This process involves the use of a chiral catalyst, such as a chiral rhodium or ruthenium complex, to achieve high selectivity for the ®-enantiomer. The reaction is conducted under high pressure and temperature to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form 4-methylphenylmethanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 4-Methylacetophenone.

    Reduction: 4-Methylphenylmethanol.

    Substitution: 4-Methylphenyl halides.

Scientific Research Applications

®-1-(4-Methylphenyl)ethanol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects.

    Industry: It is utilized in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-1-(4-Methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating or inhibiting biochemical reactions. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Methylphenyl)ethanol: The enantiomer of ®-1-(4-Methylphenyl)ethanol, with similar chemical properties but different biological activities.

    4-Methylacetophenone: The oxidized form of ®-1-(4-Methylphenyl)ethanol, used in various chemical syntheses.

    4-Methylphenylmethanol: The reduced form, used in the production of fragrances and as a chemical intermediate.

Uniqueness

®-1-(4-Methylphenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its ability to interact selectively with biological molecules makes it valuable in drug development and biochemical research.

Properties

IUPAC Name

(1R)-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIHYIJKKUWIS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42070-92-8
Record name (+)-1-(4-Methylphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42070-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-p-Tolylethanol, (+)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-1-(4-methylphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-P-TOLYLETHANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFM3490S6Z
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Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in ether (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 40° C. After the mixture was cooled to room temperature, p-methylacetophenone (0.8 mmol), ether (2 mL) and a solution of potassium ethoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-methylphenyl)ethanol was obtained and the ee value (ee=99.3%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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